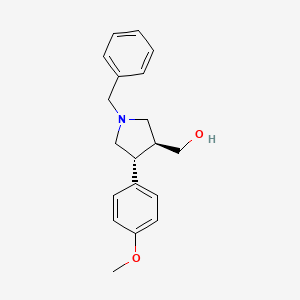
Benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)
Vue d'ensemble
Description
“Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl [3- (4-chlorophenyl)-5-oxo-4- { [phenylmethylene]amino}-4,5-dihydro-1 H -1,2,4-triazol-1-yl]acetate was performed by the reaction of a compound with ethyl bromoacetate in the presence of sodium ethoxide .Chemical Reactions Analysis
1,2,4-Triazoles are known to exhibit significant antimicrobial activities . They react with various compounds to form derivatives that have shown promising activities against selected mutants .Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés du 1,2,4-triazole, qui comprennent le benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl), ont été synthétisés et évalués comme agents anticancéreux prometteurs . Ces composés ont montré une activité cytotoxique prometteuse contre diverses lignées cellulaires cancéreuses humaines, notamment MCF-7, Hela et A549 . La sécurité de ces composés a également été évaluée sur MRC-5, une lignée cellulaire normale, et la plupart des composés synthétisés ont montré une sélectivité appropriée contre les lignées cellulaires normales et cancéreuses .
Activités antimicrobiennes
Certains dérivés du 1,2,4-triazole ont montré de bonnes activités antimicrobiennes . Cela suggère que le benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) pourrait potentiellement avoir des propriétés antimicrobiennes similaires.
Activité antituberculeuse
Certains dérivés du 1,2,4-triazole ont été conçus et synthétisés pour leur activité antituberculeuse . Cela suggère que le benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) pourrait potentiellement être utilisé dans le traitement de la tuberculose.
Activité antibactérienne
Les composés portant un cycle 1,3,4-oxadiazole, qui sont structurellement similaires au benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl), ont montré une activité antibactérienne . Cela suggère que le benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) pourrait potentiellement avoir des propriétés antibactériennes.
Développement de médicaments
Les dérivés du 1,2,4-triazole sont d'importants échafaudages pharmaceutiques actifs . Ils sont capables de former des liaisons hydrogène avec différentes cibles, ce qui conduit à l'amélioration des propriétés pharmacocinétiques, pharmacologiques et toxicologiques des composés . Cela suggère que le benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) pourrait potentiellement être utilisé comme un échafaudage dans le développement de nouveaux médicaments.
Applications chimiothérapeutiques
Les dérivés du 1,2,4-triazole ont été utilisés en chimiothérapie . Ils sont utilisés pour tuer les cellules cancéreuses avec un effet nocif minimal sur les cellules normales . Cela suggère que le benzoate d'éthyle 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) pourrait potentiellement être utilisé en chimiothérapie.
Mécanisme D'action
Target of Action
Similar compounds have shown antimicrobial potential against various microorganisms .
Mode of Action
It’s known that many triazole derivatives interact with their targets by forming hydrogen bonds, which can disrupt the normal function of the target and lead to the desired therapeutic effects .
Biochemical Pathways
Triazole derivatives are known to interfere with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have shown good antimicrobial activities against various test microorganisms .
Orientations Futures
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed .
Analyse Biochimique
Biochemical Properties
Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways of other compounds. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by binding to their active sites and modulating their activity .
Cellular Effects
Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate has been shown to influence various cellular processes. It affects cell proliferation by inhibiting the activity of enzymes involved in DNA replication and repair. This compound also impacts cell signaling pathways, such as the mitogen-activated protein kinase pathway, by modulating the activity of kinases. Furthermore, it influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate involves its interaction with various biomolecules. The compound binds to the active sites of enzymes, such as cytochrome P450 and kinases, inhibiting their activity. This inhibition leads to changes in metabolic pathways and cell signaling processes. Additionally, the compound can bind to transcription factors, altering their activity and leading to changes in gene expression. These molecular interactions result in the modulation of cellular processes such as proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .
Dosage Effects in Animal Models
In animal models, the effects of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and modulate cell signaling pathways. At higher doses, the compound can exhibit toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases, which facilitate their excretion from the body. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, the compound can interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production. The compound’s localization within these compartments can modulate its effects on cellular function .
Propriétés
IUPAC Name |
ethyl 3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-10(15)8-4-3-5-9(6-8)14-7-12-13-11(14)16/h3-7H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXRZXGYCOFXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1411409.png)







